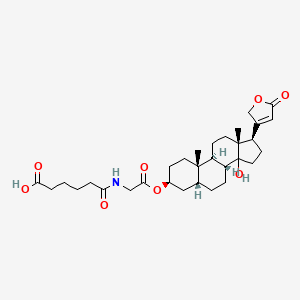

Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester

CAS No.: 81072-21-1

Cat. No.: VC20305874

Molecular Formula: C31H45NO8

Molecular Weight: 559.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81072-21-1 |

|---|---|

| Molecular Formula | C31H45NO8 |

| Molecular Weight | 559.7 g/mol |

| IUPAC Name | 6-[[2-[[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-oxoethyl]amino]-6-oxohexanoic acid |

| Standard InChI | InChI=1S/C31H45NO8/c1-29-12-9-21(40-28(37)17-32-25(33)5-3-4-6-26(34)35)16-20(29)7-8-24-23(29)10-13-30(2)22(11-14-31(24,30)38)19-15-27(36)39-18-19/h15,20-24,38H,3-14,16-18H2,1-2H3,(H,32,33)(H,34,35)/t20-,21+,22-,23+,24-,29+,30-,31?/m1/s1 |

| Standard InChI Key | BJXQEBZDXJGTGH-GIFLSGSOSA-N |

| Isomeric SMILES | C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)CNC(=O)CCCCC(=O)O |

| Canonical SMILES | CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CNC(=O)CCCCC(=O)O |

Introduction

Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester is a chemical compound derived from digitoxigenin, a naturally occurring cardiac glycoside. This compound is characterized by the presence of a carboxyvaleryl group linked to the glycine moiety, which enhances its pharmacological properties. The molecular formula for Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester is C_{31}H_{47}N_{1}O_{10}, with a molecular weight of approximately 593.7 g/mol.

Synthesis

The synthesis of Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester typically involves the modification of digitoxigenin through a series of chemical reactions, including esterification and amide formation. The specific synthetic pathway may vary based on the desired purity and yield.

Mechanism of Action

Digitoxigenin and its derivatives, including Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester, are known to exhibit significant biological activities, particularly in the context of cardiovascular health. They primarily exert their effects by inhibiting the Na+/K+ ATPase pump, leading to increased intracellular sodium levels and subsequent calcium influx, which enhances cardiac contractility.

Research Findings

Recent studies have highlighted the potential therapeutic applications of Digitoxigenin derivatives in treating heart failure and other cardiovascular diseases. Research has shown that modifications to the digitoxigenin structure can enhance selectivity and potency against specific targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume